molecular formula C13H18O2 B13287962 2-(2,4-Dimethylphenyl)-3-methylbutanoic acid

2-(2,4-Dimethylphenyl)-3-methylbutanoic acid

Cat. No.: B13287962
M. Wt: 206.28 g/mol
InChI Key: FTMMGVDWHWMUEP-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-3-methylbutanoic acid is an organic compound with a molecular formula of C12H16O2 It is a derivative of butanoic acid, featuring a 2,4-dimethylphenyl group attached to the second carbon and a methyl group attached to the third carbon of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-dimethylbenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Another method involves the Grignard reaction, where 2,4-dimethylphenylmagnesium bromide is reacted with ethyl 3-methylbutanoate, followed by acidic hydrolysis to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.

    Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,4-Dimethylphenyl)-3-methylbutanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylbenzoic acid
  • 2,4-Dimethylphenylacetic acid
  • 2,4-Dimethylphenylpropanoic acid

Uniqueness

2-(2,4-Dimethylphenyl)-3-methylbutanoic acid is unique due to the specific positioning of the methyl groups on the phenyl ring and the butanoic acid chain. This structural arrangement can influence its reactivity and interactions with other molecules, distinguishing it from similar compounds.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C13H18O2/c1-8(2)12(13(14)15)11-6-5-9(3)7-10(11)4/h5-8,12H,1-4H3,(H,14,15)

InChI Key

FTMMGVDWHWMUEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C(C)C)C(=O)O)C

Origin of Product

United States

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